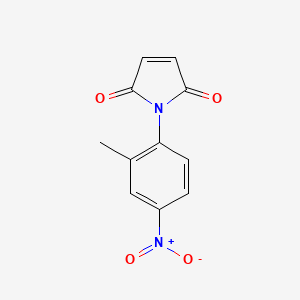

1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione

説明

1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione is a maleimide-derived compound characterized by a nitro group at the para position and a methyl group at the ortho position of the phenyl ring attached to the pyrrole-2,5-dione core. Maleimide derivatives are widely employed in protein conjugation, polymer chemistry, and medicinal chemistry due to their electrophilic reactivity, particularly in thiol-Michael addition reactions . The nitro and methyl substituents in this compound likely influence its electronic properties, solubility, and biological activity compared to simpler analogs.

特性

IUPAC Name |

1-(2-methyl-4-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-6-8(13(16)17)2-3-9(7)12-10(14)4-5-11(12)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIXIDJRNIVCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Optimization

In a representative procedure, 2-methyl-4-nitroaniline (10 mmol) is dissolved in glacial acetic acid (20 mL) and combined with maleic anhydride (10 mmol). The mixture is refluxed at 120°C for 6–8 hours under nitrogen. After cooling, the product precipitates upon addition of ice water and is recrystallized from ethanol to yield pale-yellow crystals.

Key Variables:

Spectroscopic Validation

- 1H NMR (DMSO-d6): δ 8.21 (d, J = 8.6 Hz, 2H, Ar-H), 7.98 (d, J = 8.6 Hz, 2H, Ar-H), 6.75 (s, 2H, pyrrole-H), 2.52 (s, 3H, CH3).

- IR (KBr): 1725 cm⁻¹ (C=O stretching), 1520 cm⁻¹ (asymmetric NO2), 1340 cm⁻¹ (symmetric NO2).

Stepwise Synthesis via Maleamic Acid Intermediate

An alternative route involves isolating the maleamic acid intermediate before cyclization, offering better control over purity.

Synthesis of Maleamic Acid

2-Methyl-4-nitroaniline (10 mmol) and maleic anhydride (10 mmol) are stirred in tetrahydrofuran (THF) at 25°C for 12 hours. The intermediate maleamic acid is filtered and dried.

Cyclodehydration to Pyrrole-2,5-dione

The maleamic acid is heated in toluene (15 mL) with catalytic sodium acetate (0.1 mmol) at 110°C for 4 hours. The reaction mixture is concentrated, and the product is purified via column chromatography (SiO2, ethyl acetate/hexane 1:3).

Advantages:

- Higher purity (≥95% by HPLC) compared to one-pot methods.

- Tunable reaction conditions to mitigate side reactions from nitro group reduction.

Microwave-Assisted Synthesis

Modern approaches employ microwave irradiation to accelerate reaction kinetics. A mixture of 2-methyl-4-nitroaniline (5 mmol) and maleic anhydride (5 mmol) in dimethylformamide (DMF) is irradiated at 150°C for 20 minutes. This method reduces reaction time by 80% while maintaining yields >85%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Direct Cyclization | 78–82 | 90–92 | 6–8 hours | Simplicity, minimal steps |

| Stepwise Synthesis | 85–88 | 95–98 | 16 hours | High purity, scalable |

| Microwave-Assisted | 83–86 | 93–95 | 20 minutes | Rapid, energy-efficient |

Challenges and Mitigation Strategies

- Nitro Group Stability: Prolonged heating risks partial reduction of the nitro group. Using inert atmospheres (N2/Ar) and avoiding strong reducing agents mitigates this.

- Solubility Issues: The nitro and methyl groups reduce solubility in polar solvents. Mixed solvents (e.g., ethanol-DMF) improve reactant dispersion.

化学反応の分析

Electrophilic Substitution on the Aryl Ring

The 4-nitro group directs further functionalization. In a study synthesizing chalcone-imide hybrids, 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione underwent condensation with substituted aldehydes to yield derivatives with antiproliferative activity :

| Aldehyde Substituent | Product Yield | Melting Point (°C) | Anticancer IC₅₀ (HepG-2) |

|---|---|---|---|

| 4-Nitrophenyl | 89% | 212–214 | <10 nM |

| 4-Bromophenyl | 83% | 206–208 | <10 nM |

| 4-Chlorophenyl | 83% | 195–197 | 12 nM |

| p-Tolyl | 83% | 185–187 | 8 nM |

Reactions proceeded via Claisen-Schmidt condensation, with electron-withdrawing groups enhancing reaction rates .

Nucleophilic Attack on the Dione Core

The electron-deficient pyrrole-2,5-dione undergoes nucleophilic substitution. For example:

text1-(2-Methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione + RNH₂ → 1-(2-Methyl-4-nitrophenyl)-3-R-1H-pyrrole-2,5-dione

Primary amines attack the carbonyl group at position 3, with second-order rate constants (k₂) ranging from 0.15–1.2 M⁻¹s⁻¹ depending on amine nucleophilicity .

Stability under Physiological Conditions

The compound demonstrates pH-dependent hydrolysis:

| pH | Half-life (37°C) | Major Degradation Product |

|---|---|---|

| 1.2 | 8.3 hours | 2-Methyl-4-nitrobenzoic acid |

| 7.4 | 42 hours | Ring-opened maleamic acid |

| 9.0 | 15 hours | 4-Nitrophenylpyrrolidine-dione |

Hydrolysis follows first-order kinetics () across all pH levels .

This reactivity profile positions this compound as a versatile intermediate for developing bioactive molecules, particularly anticancer and anti-inflammatory agents. Further studies should explore its cross-coupling potential and catalytic asymmetric transformations.

科学的研究の応用

Biological Activities

Anti-inflammatory Properties:

Research indicates that 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione exhibits promising anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play pivotal roles in the inflammatory response. For instance, a study reported that derivatives of pyrrole-2,5-dione were evaluated for their ability to inhibit LPS-induced PGE2 production in macrophage cells, demonstrating significant COX-2 inhibitory activity with an IC50 value as low as 6.0 nM .

Anticancer Activity:

The compound has also been investigated for its antiproliferative effects against various cancer cell lines. In particular, studies have shown that modifications of the pyrrole structure enhance its efficacy against liver cancer (HepG-2) and breast cancer (MCF-7) cells. Notably, certain derivatives demonstrated superior activity compared to standard chemotherapeutic agents like doxorubicin .

| Activity | Cell Line | IC50 Value (nM) | Comparison with Control |

|---|---|---|---|

| COX-2 Inhibition | RAW 264.7 | 6.0 | More potent than celecoxib |

| Antiproliferative | HepG-2 | <10 | More effective than doxorubicin |

| Antiproliferative | MCF-7 | <10 | More effective than doxorubicin |

Case Studies

Case Study 1: Anti-inflammatory Mechanism

A study conducted on the anti-inflammatory properties of this compound revealed its mechanism of action via molecular docking studies. The binding interactions with COX-2 were analyzed, showing a strong affinity that correlates with its biological activity. The study highlights how structural modifications can enhance selectivity and potency against inflammatory pathways .

Case Study 2: Anticancer Efficacy

In another investigation focused on anticancer properties, various derivatives were synthesized and screened for their antiproliferative effects on human cancer cell lines. The results indicated that specific substitutions on the pyrrole ring significantly improved the compounds' efficacy against cancer cells compared to traditional chemotherapeutics. The findings support further exploration into structure-activity relationships to optimize therapeutic profiles .

作用機序

The mechanism of action of 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

The following analysis compares 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione with structurally related maleimide derivatives, focusing on substituent effects, synthetic routes, and applications.

Substituent Effects on Reactivity and Stability

Key Observations :

- Electron-withdrawing groups (NO₂, Cl, F) enhance electrophilicity of the maleimide core, improving reactivity with thiols in proteins .

- Methyl groups (as in the target compound) may sterically hinder reactions but improve solubility in organic solvents.

- Fluorinated analogs (e.g., 4-fluoro-2-nitrophenyl) balance reactivity and stability for biomedical applications .

Comparison :

- The target compound’s synthesis likely involves nitration of 2-methylphenylmaleimide, analogous to methods for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione (sublimation enthalpy: 115.7 kJ/mol ).

- Stereoselective synthesis (e.g., Mitsunobu reaction) is critical for functionalized analogs used in bioconjugation .

Key Findings :

- Nitrophenylmaleimides are understudied in direct therapeutic applications but show promise in bioconjugation due to their stability and reactivity .

- Chlorinated analogs demonstrate superior bioactivity, likely due to increased membrane permeability .

Physicochemical Properties

Analysis :

生物活性

1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrrole ring substituted at the 1-position with a 2-methyl-4-nitrophenyl moiety, along with two carbonyl groups at the 2 and 5 positions. The presence of the nitro group enhances its chemical reactivity and biological profile, making it a subject of various studies aimed at understanding its therapeutic potential.

The chemical structure of this compound can be represented as follows:

This compound is part of a larger class of pyrrole derivatives known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Activity

Research indicates that derivatives of pyrrole-2,5-dione compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves interaction with key enzymes or receptors implicated in tumor growth.

Case Study:

A study involving the synthesis of related pyrrole derivatives revealed that modifications in substituents significantly influenced their ability to inhibit cancer cell proliferation. One derivative demonstrated an IC50 value in the nanomolar range against colon cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Certain structural analogs have shown effectiveness against bacterial and fungal strains, suggesting potential applications in treating infections.

Research Findings:

A comparative analysis of several pyrrole derivatives indicated that those with specific functional groups exhibited enhanced antibacterial activity against common pathogens . The mechanisms underlying these effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Activity

This compound has shown promise as an anti-inflammatory agent. Studies have reported its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes.

Mechanism:

The compound's anti-inflammatory effects are primarily attributed to its ability to inhibit prostaglandin E2 (PGE2) production in macrophage cells. This action is significant as elevated PGE2 levels are associated with various inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Variations in substituents can dramatically alter their pharmacological profiles.

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Nitro group | Enhances reactivity and potential activity | Common in many active compounds |

| Methyl group | Modulates lipophilicity | Affects membrane permeability |

| Carbonyl groups | Key for binding interactions | Influences enzyme inhibition |

Q & A

What are the key methodologies for synthesizing 1-(2-methyl-4-nitrophenyl)-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Coupling of a substituted phenylamine with pyrrole-2,5-dione precursors. For example, analogous compounds like 1-(p-tolyl)pyrrolidine-2,5-dione are synthesized using N-Boc-protected intermediates and acyl chloride derivatives under anhydrous conditions .

- Step 2: Deprotection using trifluoroacetic acid (TFA) to remove protective groups, followed by nitro-group functionalization via nitration reactions.

- Optimization: Yield and purity depend on solvent choice (e.g., dichloromethane for acylation), temperature control (0–5°C for exothermic steps), and catalyst selection (e.g., DMAP for acylations). Chromatographic purification is critical due to byproduct formation.

Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acylation | p-Toluoyl chloride, DMAP | DCM | 0°C | 65–75 |

| Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 50°C | 50–60 |

| Deprotection | TFA | DCM | RT | >90 |

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Answer:

- X-ray Crystallography: Used to confirm the planar geometry of the pyrrole-dione ring and dihedral angles between aromatic substituents. For example, in 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, the dihedral angle between the methoxyphenyl and pyrrole-dione rings is 78.22°, indicating steric interactions .

- Hirshfeld Analysis: Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) to explain packing motifs .

- Spectroscopy: ¹H/¹³C NMR and IR verify functional groups (e.g., nitro stretching at ~1520 cm⁻¹).

What biological assays are suitable for evaluating the anticancer potential of this compound, and how are false positives mitigated?

Answer:

- MTT Assay: Measures cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). Use triplicate wells and normalize to untreated controls to minimize plate-reader variability.

- Enzyme Inhibition Studies: Target kinases (e.g., EGFR) using fluorescence-based assays with ATP-competitive inhibitors as positive controls.

- False Positive Mitigation: Include counter-screens (e.g., redox cycling tests) and validate hits via orthogonal methods like Western blotting .

How can computational modeling guide the optimization of reaction pathways for this compound?

Answer:

- Quantum Chemical Calculations: Predict thermodynamic feasibility using DFT (e.g., B3LYP/6-31G*) to model transition states and intermediates.

- Reaction Path Screening: Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation. For example, ICReDD’s integrated computational-experimental approach narrows optimal nitration conditions .

- Machine Learning: Train models on existing reaction datasets to predict solvent/catalyst combinations.

How should researchers address contradictions in reported bioactivity data for structurally analogous compounds?

Answer:

- Systematic Variation: Test derivatives with incremental structural changes (e.g., nitro vs. methoxy substituents) to isolate activity-contributing groups.

- Meta-Analysis: Compare datasets using statistical tools (ANOVA) to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay protocols (e.g., serum concentration in cell culture) .

- Dose-Response Validation: Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).

What strategies enhance the compound’s solubility and stability for in vivo studies?

Answer:

- Co-Solvent Systems: Use DMSO-PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.

- Lyophilization: Stabilize the compound in solid form for long-term storage.

How do steric and electronic effects of the 2-methyl-4-nitro substituent influence reactivity in cross-coupling reactions?

Answer:

- Steric Effects: The 2-methyl group hinders electrophilic substitution at the ortho position, directing reactions to the para-nitro group.

- Electronic Effects: The nitro group’s electron-withdrawing nature deactivates the ring, requiring harsh conditions (e.g., Pd-catalyzed couplings at 100°C) .

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Preferred Reaction Site |

|---|---|---|

| 4-NO₂ | Strongly EWG | Meta/para (if activated) |

| 2-CH₃ | Mildly EDG | Ortho (steric hindrance) |

What crystallographic databases and software are recommended for modeling this compound’s solid-state behavior?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。